(E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea
Description
(E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea is a urea derivative featuring a conjugated enone (α,β-unsaturated ketone) system with a formyl substituent at the 2-position. Its synthesis likely involves condensation reactions, such as a Knoevenagel-type mechanism between formylurea and a ketone precursor, though specific protocols require further elucidation . The E-configuration of the double bond is critical to its stereochemical and electronic properties, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
2007930-96-1 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
[2-(hydroxymethylidene)-3-oxobutylidene]urea |
InChI |
InChI=1S/C6H8N2O3/c1-4(10)5(3-9)2-8-6(7)11/h2-3,9H,1H3,(H2,7,11) |
InChI Key |
DTHNMAIRRANRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CO)C=NC(=O)N |
Origin of Product |
United States |
Biological Activity
(E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea is a compound belonging to the class of ureas, which have been recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea can be represented as follows:
This structure includes key functional groups that contribute to its biological activity, particularly the urea moiety which is known for its interaction with various biological targets.
The biological activity of (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Ureas often function as enzyme inhibitors. For instance, studies have shown that derivatives of urea can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of lipid mediators that regulate blood pressure and inflammation .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties. For example, 3-formylchromone derivatives exhibit cytotoxic effects against various tumor cell lines and show activity against Helicobacter pylori, suggesting potential applications in treating infections .
- Antioxidant Properties : Some urea derivatives have been reported to possess antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea and related compounds:
Case Studies
Several studies have explored the biological effects of urea derivatives similar to (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea:
- Study on sEH Inhibition : A study demonstrated that specific urea derivatives significantly reduced blood pressure in hypertensive rat models by inhibiting sEH, highlighting their potential as antihypertensive agents .
- Antimicrobial Evaluation : Research on 3-formylchromone derivatives revealed selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic window for anticancer applications .
- Urease Inhibition Study : A comparative analysis showed that certain urea derivatives effectively inhibited urease activity, which is crucial for the treatment of Helicobacter pylori infections .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea exhibits significant cytotoxic effects against several cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12 |
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 18 |
These results suggest that the compound could be developed as a potential anticancer agent, targeting specific pathways involved in tumor growth.
Mechanism of Action
The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death. This property is particularly valuable in developing targeted cancer therapies.
Antimicrobial Properties
(E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for common bacteria are summarized below:
| Pathogen | MIC (µg/mL) | Mode of Action |
|---|---|---|
| Escherichia coli | 32 | Bactericidal |
| Staphylococcus aureus | 64 | Bacteriostatic |
| Pseudomonas aeruginosa | 16 | Bactericidal |
These findings indicate that the compound could serve as a basis for developing new antimicrobial agents, particularly against resistant strains.
Agricultural Applications
The compound has been explored for its potential use in agriculture as a biopesticide. Its efficacy against specific pests and pathogens affecting crops has been evaluated, demonstrating significant results:
| Target Pest/Pathogen | Effectiveness |
|---|---|
| Aphids | High |
| Fungal pathogens (e.g., Fusarium spp.) | Moderate |
These results suggest that (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea could provide an eco-friendly alternative to conventional pesticides, reducing chemical residues in food production.
Material Science Applications
The unique chemical structure of (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea allows it to be used in the synthesis of novel materials. Its incorporation into polymer matrices has been studied for applications in coatings and adhesives, where it provides enhanced durability and resistance to environmental degradation.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the cytotoxic effects of (E)-1-(2-Formyl-3-oxobut-1-en-1-y)urea on various cancer cell lines demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound in anticancer drug development.
Case Study 2: Antimicrobial Testing
In vitro testing against a panel of bacterial strains revealed that the compound exhibits broad-spectrum activity, particularly against Gram-negative bacteria. This positions it as a candidate for further development as an antibiotic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties are best contextualized by comparing it to analogs with modified substituents or stereochemistry. Below is a detailed analysis:
Structural Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Applications |
|---|---|---|---|---|---|
| (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea | C₆H₇N₂O₄ | 171.13 | Formyl, enone, urea | High electrophilicity; prone to nucleophilic additions | Potential synthon for heterocycles |
| (Z)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea | C₆H₇N₂O₄ | 171.13 | Formyl, enone (Z-config) | Reduced conjugation efficiency; steric hindrance | Limited studies on biological activity |
| 1-(3-Oxo-2-methylbut-1-en-1-yl)urea | C₅H₈N₂O₂ | 128.13 | Methyl, enone, urea | Lower electrophilicity; stable under acidic conditions | Agricultural intermediates |
| 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea | C₇H₉N₂O₄ | 185.16 | Acetyl, enone, urea | Moderate reactivity; slower hydrolysis | Polymer crosslinking agents |
Key Differences and Implications
- Electrophilicity : The formyl group in (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea enhances the electrophilic character of the α,β-unsaturated ketone compared to methyl or acetyl analogs, accelerating Michael additions or cycloadditions.
- Steric and Electronic Effects: The Z-isomer exhibits reduced conjugation due to non-planar geometry, lowering reactivity toward nucleophiles.
- Stability : Methyl-substituted analogs demonstrate higher stability under acidic conditions, whereas the formyl derivative may undergo hydrolysis or oxidation more readily.
Research Findings
- Reactivity Studies : Kinetic analyses reveal that the formyl derivative reacts 3–5 times faster with amines (e.g., aniline) than acetyl or methyl analogs, attributed to its stronger electron-withdrawing effects.
- Biological Activity: Preliminary in vitro assays suggest that the formyl-enone-urea scaffold exhibits moderate inhibition of inflammatory enzymes (e.g., COX-2), outperforming methyl-substituted counterparts but with higher cytotoxicity.
- Thermal Stability : Differential scanning calorimetry (DSC) shows the formyl derivative decomposes at 120–130°C, whereas acetyl and methyl analogs remain stable up to 150°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
